Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester
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Overview
Description
Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester is a chemical compound with the molecular formula C9H7F3O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 1-phenylethenyl ester typically involves the reaction of methanesulfonic acid with trifluoroacetic anhydride and 1-phenylethenyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into corresponding alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 1-phenylethenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 1-phenylethyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, benzo[b]naphtho[2,3-d]furan-1-yl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 1,1’-(1,4-phenylene) ester
Uniqueness
Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
28143-79-5 |
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Molecular Formula |
C9H7F3O3S |
Molecular Weight |
252.21 g/mol |
IUPAC Name |
1-phenylethenyl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H7F3O3S/c1-7(8-5-3-2-4-6-8)15-16(13,14)9(10,11)12/h2-6H,1H2 |
InChI Key |
GJOJDWJQGXPCPJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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